molecular formula C14H25NO B2714080 N-[(3,3,5,5-Tetramethylcyclohexyl)methyl]prop-2-enamide CAS No. 2001839-10-5

N-[(3,3,5,5-Tetramethylcyclohexyl)methyl]prop-2-enamide

Cat. No. B2714080
CAS RN: 2001839-10-5
M. Wt: 223.36
InChI Key: NICYNJKFTFPNDJ-UHFFFAOYSA-N
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Description

N-[(3,3,5,5-Tetramethylcyclohexyl)methyl]prop-2-enamide, also known as TMC-2 or TMCH, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective and potent inhibitor of the protein kinase C (PKC) family of enzymes, which play key roles in various cellular processes, including differentiation, proliferation, and apoptosis. In

Scientific Research Applications

N-[(3,3,5,5-Tetramethylcyclohexyl)methyl]prop-2-enamide has been widely used as a tool compound in scientific research to study the role of PKC enzymes in various biological processes. It has been shown to selectively inhibit PKCα, PKCβ, and PKCε isoforms, which are involved in the regulation of cell growth, differentiation, and apoptosis. N-[(3,3,5,5-Tetramethylcyclohexyl)methyl]prop-2-enamide has been used to study the effects of PKC inhibition on cancer cell proliferation, migration, and invasion, as well as on the development of neurological disorders such as Alzheimer's disease and stroke.

Mechanism of Action

N-[(3,3,5,5-Tetramethylcyclohexyl)methyl]prop-2-enamide acts as a competitive inhibitor of PKC enzymes by binding to the ATP-binding site of the enzyme. It prevents the phosphorylation of downstream targets, leading to the inhibition of cellular processes that are regulated by PKC. N-[(3,3,5,5-Tetramethylcyclohexyl)methyl]prop-2-enamide has been shown to have high selectivity for PKCα, PKCβ, and PKCε isoforms, with little or no effect on other protein kinases.
Biochemical and Physiological Effects:
N-[(3,3,5,5-Tetramethylcyclohexyl)methyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit cancer cell proliferation, migration, and invasion, as well as induce apoptosis in cancer cells. N-[(3,3,5,5-Tetramethylcyclohexyl)methyl]prop-2-enamide has also been shown to have neuroprotective effects in animal models of stroke and Alzheimer's disease, by reducing neuronal damage and inflammation. Additionally, N-[(3,3,5,5-Tetramethylcyclohexyl)methyl]prop-2-enamide has been shown to have anti-inflammatory effects, by reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-[(3,3,5,5-Tetramethylcyclohexyl)methyl]prop-2-enamide has several advantages as a tool compound for scientific research. It is highly selective for PKCα, PKCβ, and PKCε isoforms, which allows for the precise manipulation of PKC signaling pathways. N-[(3,3,5,5-Tetramethylcyclohexyl)methyl]prop-2-enamide is also relatively stable and can be easily synthesized in high purity. However, N-[(3,3,5,5-Tetramethylcyclohexyl)methyl]prop-2-enamide has some limitations as a tool compound. It has a relatively short half-life in vivo, which limits its use in animal studies. Additionally, N-[(3,3,5,5-Tetramethylcyclohexyl)methyl]prop-2-enamide may have off-target effects on other protein kinases at high concentrations, which can complicate data interpretation.

Future Directions

There are several future directions for research on N-[(3,3,5,5-Tetramethylcyclohexyl)methyl]prop-2-enamide. One area of interest is the development of N-[(3,3,5,5-Tetramethylcyclohexyl)methyl]prop-2-enamide analogs with improved pharmacokinetic properties, such as longer half-lives and increased selectivity for PKC isoforms. Another area of interest is the use of N-[(3,3,5,5-Tetramethylcyclohexyl)methyl]prop-2-enamide in combination with other targeted therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Additionally, N-[(3,3,5,5-Tetramethylcyclohexyl)methyl]prop-2-enamide could be used to study the role of PKC signaling in other diseases, such as diabetes and cardiovascular disease. Overall, N-[(3,3,5,5-Tetramethylcyclohexyl)methyl]prop-2-enamide has the potential to be a valuable tool compound for scientific research on PKC signaling pathways and their role in disease.

Synthesis Methods

N-[(3,3,5,5-Tetramethylcyclohexyl)methyl]prop-2-enamide can be synthesized through a multi-step process involving the reaction of cyclohexanone with methylmagnesium bromide, followed by the addition of acrylonitrile and subsequent reduction with sodium borohydride. The resulting product is then purified through column chromatography and recrystallization to obtain N-[(3,3,5,5-Tetramethylcyclohexyl)methyl]prop-2-enamide in high purity.

properties

IUPAC Name

N-[(3,3,5,5-tetramethylcyclohexyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO/c1-6-12(16)15-9-11-7-13(2,3)10-14(4,5)8-11/h6,11H,1,7-10H2,2-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICYNJKFTFPNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(C1)(C)C)CNC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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